molecular formula C10H8BrNO2 B1529208 4-Bromo-5-(4-methoxyphenyl)isoxazole CAS No. 1159981-74-4

4-Bromo-5-(4-methoxyphenyl)isoxazole

Cat. No. B1529208
CAS RN: 1159981-74-4
M. Wt: 254.08 g/mol
InChI Key: QGCPEXJUIYVNPL-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-methoxyphenyl)isoxazole is a chemical compound with the empirical formula C10H8BrNO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 4-Bromo-5-(4-methoxyphenyl)isoxazole is 254.08 . The SMILES string representation of its structure is COc1ccc (cc1)-c2oncc2Br .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

4-Bromo-5-(4-methoxyphenyl)isoxazole is a solid substance . Its empirical formula is C10H8BrNO2 and it has a molecular weight of 254.08 .

Scientific Research Applications

Corrosion Inhibition

4-Bromo-5-(4-methoxyphenyl)isoxazole derivatives have been explored for their potential as corrosion inhibitors. For instance, a study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated its effectiveness as a steel corrosion inhibitor in sulfuric acid media, highlighting the compound's adsorption on metal surfaces and its high inhibition efficiency (Bouklah et al., 2006).

Molecular Structure and Docking Analysis

The structural characteristics and potential bioactivity of isoxazole derivatives, including 3-(3-Bromophenyl)-5-(4- methoxyphenyl) isoxazole, have been elucidated through spectral studies, crystal structure analysis, and molecular docking. These studies provide insights into the molecule's interactions with biological targets such as antibacterial, antifungal, and anticancer agents, as well as its physical properties like dihedral angles and stabilization interactions (Sreenatha et al., 2017).

Antimicrobial Activity

Research on bromophenol derivatives, including those related to 4-Bromo-5-(4-methoxyphenyl)isoxazole, has shown varying levels of antimicrobial activity. Studies have isolated and characterized bromophenol compounds from marine sources, assessing their potential against human cancer cell lines and microorganisms, although specific activities vary widely among derivatives (Zhao et al., 2004).

Novel Syntheses and Chemical Transformations

Innovative synthetic approaches have been developed for isoxazole derivatives, providing new pathways for the creation of complex molecules. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes showcases the chemical versatility of isoxazole cores for generating structurally diverse compounds (Serebryannikova et al., 2019).

Biological Evaluations and Mechanistic Insights

Isoxazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. These studies not only highlight the compounds' efficacy against various pathogens but also contribute to understanding the molecular basis of their activity through docking studies, revealing interactions with specific enzymes or biological targets (Shingare et al., 2018).

Safety and Hazards

4-Bromo-5-(4-methoxyphenyl)isoxazole is classified as Acute Tox. 3 Oral . The safety information includes the signal word “Danger” and hazard statements H301 . Precautionary statements include P301 + P310 .

Future Directions

The future directions of research on 4-Bromo-5-(4-methoxyphenyl)isoxazole could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

properties

IUPAC Name

4-bromo-5-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)10-9(11)6-12-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCPEXJUIYVNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288888
Record name 4-Bromo-5-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(4-methoxyphenyl)isoxazole

CAS RN

1159981-74-4
Record name 4-Bromo-5-(4-methoxyphenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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